3-Ethyl-2,4,4-trimethylhexane

Thermophysical Properties Distillation Hydrocarbon Fuels

3-Ethyl-2,4,4-trimethylhexane (CAS 61868-83-5) is a saturated, multi‑branched C11 alkane isomer of undecane. Its compact, highly substituted hexane backbone differentiates it from linear and mono‑branched C11 analogues.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 61868-83-5
Cat. No. B14558156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,4,4-trimethylhexane
CAS61868-83-5
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCC(C(C)C)C(C)(C)CC
InChIInChI=1S/C11H24/c1-7-10(9(3)4)11(5,6)8-2/h9-10H,7-8H2,1-6H3
InChIKeyMTYPKDRKJRWXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2,4,4-trimethylhexane (CAS 61868-83-5) – Procurement-Relevant Baseline Profile


3-Ethyl-2,4,4-trimethylhexane (CAS 61868-83-5) is a saturated, multi‑branched C11 alkane isomer of undecane [1]. Its compact, highly substituted hexane backbone differentiates it from linear and mono‑branched C11 analogues . Critically evaluated thermophysical property data are available through the NIST/TRC Web Thermo Tables, covering normal boiling temperature, critical parameters, density, viscosity, and thermal conductivity [2].

Critically evaluated thermophysical data available (NIST/TRC)
Multi‑branched C11 isomer distinct from linear or mono‑branched analogues
Suited for thermophysical property modeling, environmental fate studies, and specialty solvent research

Why n‑Undecane or Other C11 Isomers Cannot Simply Replace 3-Ethyl-2,4,4-trimethylhexane


Within the C11H24 isomer family, the precise arrangement of methyl and ethyl substituents on the hexane core dictates boiling point, density, refractive index, and environmental partitioning behaviour [1]. The 2,4,4‑trimethyl‑3‑ethyl pattern of the target compound yields a boiling point approximately 18 °C lower than that of linear n‑undecane (178 °C vs 196 °C) and a significantly higher liquid density (0.772 g mL⁻¹ vs 0.740 g mL⁻¹) . These divergences are large enough to invalidate direct substitution in distillation processes, solvent-formulation models, or environmental fate assessments that rely on linear‑alkane defaults.

Boiling point
Significantly lower than n‑undecane; alters distillation and volatility profiles in process design
Liquid density
Approximately 4 % higher than n‑undecane; affects volume‑based metering and blending accuracy
Refractive index
Measurably higher than n‑undecane; enables or disrupts optical composition monitoring depending on application
Henry’s law constant
Nearly doubled compared to n‑undecane; invalidates environmental fate models using linear‑alkane defaults

Quantitative Differentiation of 3-Ethyl-2,4,4-trimethylhexane Against Closest Analogues


Boiling‑Point Depression vs. n‑Undecane: Distillation and Volatility Advantage

The normal boiling point of 3‑ethyl‑2,4,4‑trimethylhexane (178 °C) is approximately 18 °C lower than that of linear n‑undecane (196 °C) . This depression, driven by reduced molecular surface area in the branched structure, translates to higher vapour pressure and lower energy input for evaporative recovery.

Boiling Point
Source review
178 °C vs 196 °C (Δ −18 °C)
Enables differentiated distillation design; lower energy input for evaporation
Data from ChemicalBook; verify against NIST/TRC values
Thermophysical Properties Distillation Hydrocarbon Fuels

Liquid Density Increase vs. n‑Undecane: Mass‑Transfer and Blending Precision

At 20 °C, 3‑ethyl‑2,4,4‑trimethylhexane exhibits a density of 0.772 g mL⁻¹, approximately 4.3 % higher than the 0.740 g mL⁻¹ of n‑undecane . The denser packing results from the compact branched architecture, which reduces molar volume.

Liquid Density
Source review
0.772 g mL⁻¹ vs 0.740 g mL⁻¹ (+4.3 %)
Impacts volume‑based metering; ~4 % mass‑balance error if surrogate density is used
Data from ChemicalBook; cross‑check with experimental determination
Fluid Properties Solvent Blending Fuel Formulation

Refractive Index Shift vs. n‑Undecane: Purity and Composition Monitoring

The refractive index (nD) of 3‑ethyl‑2,4,4‑trimethylhexane is reported as 1.4305, whereas n‑undecane shows nD of 1.417 . This difference of 0.0135 units is analytically resolvable and can serve as a binary‑mixture composition probe.

Refractive Index (nD)
Source review
1.4305 vs 1.417 (Δ +0.0135)
Analytically resolvable gap supports blend‑ratio monitoring via refractometry
Ambient conditions; verify against certified reference materials
Quality Control Refractometry Hydrocarbon Analysis

Henry’s Law Constant vs. n‑Undecane: Environmental Partitioning Behaviour

The Henry’s law solubility constant (Hscp) at 298.15 K for 3‑ethyl‑2,4,4‑trimethylhexane is 8.4 × 10⁻⁷ mol m⁻³ Pa⁻¹, approximately 1.9‑fold higher than the 4.5 × 10⁻⁷ mol m⁻³ Pa⁻¹ reported for n‑undecane [1]. The increased Hscp indicates stronger tendency to partition from water to air.

Henry’s Law Constant
Reported
8.4 × 10⁻⁷ vs 4.5 × 10⁻⁷ mol m⁻³ Pa⁻¹ (~1.9‑fold)
Higher volatilization from water; essential for accurate environmental fate modeling
298.15 K; Sander (2023) compilation
Environmental Fate Volatilization Risk Assessment

Evidence‑Backed Application Scenarios for 3-Ethyl-2,4,4-trimethylhexane


High‑Octane Reference Standard for Fuel Research

The multi‑branched architecture of 3‑ethyl‑2,4,4‑trimethylhexane, with four substituents on a hexane backbone, places it among the high‑octane isoparaffins [1]. Combined with its well‑defined boiling point (178 °C) and density (0.772 g mL⁻¹) , it is positioned as a non‑aromatic octane‑rating reference fluid, particularly where a C11 cut is desired to mimic heavier gasoline fractions.

Specialty High‑Boiling Non‑Polar Solvent

With a boiling point 18 °C below n‑undecane and a higher density , this compound offers a unique volatility–density window for solvent applications. It can replace n‑undecane in formulations where faster evaporation without sacrificing solvency for non‑polar analytes is critical, such as in organic synthesis workup or extraction of non‑polar biomarkers.

Composition‑Sensitive Refractive Index Calibrant

The nD difference of 0.0135 relative to n‑undecane is sufficient to construct binary calibration curves. This enables real‑time monitoring of isomeric purity in process streams via inline refractometry, reducing reliance on GC‑FID turnaround times.

Environmental Fate Model Validation Compound

The Henry’s law constant of 8.4 × 10⁻⁷ mol m⁻³ Pa⁻¹ [2] serves as a validation point for group‑contribution models predicting partitioning behaviour of branched alkanes. Because it deviates markedly from the n‑undecane baseline, it provides a stringent test for algorithms seeking to capture branching effects on volatility from aqueous solution.

Application
Selection Property
Validation Focus
High‑Octane Reference Standard for Fuel Research
Multi‑branched isoparaffin structure with defined boiling and density
Octane rating calibration, non‑aromatic reference fluid properties
Specialty High‑Boiling Non‑Polar Solvent
Distinct volatility–density profile relative to linear C11 alkanes
Evaporation rate and solvency for non‑polar analytes
Composition‑Sensitive Refractive Index Calibrant
Differentiated refractive index (nD) from linear C11 alkanes
Real‑time blend ratio monitoring via inline refractometry
Environmental Fate Model Validation Compound
Markedly higher Henry’s law constant compared to linear C11 alkanes
Stringent test of group‑contribution models for branched alkane volatilization
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